molecular formula C11H11N3O B1422351 6-(3-Methoxyphenyl)pyrimidin-4-amine CAS No. 1192814-08-6

6-(3-Methoxyphenyl)pyrimidin-4-amine

Cat. No.: B1422351
CAS No.: 1192814-08-6
M. Wt: 201.22 g/mol
InChI Key: TUABPDBZFQJDHM-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 3-methoxyphenyl substituent at the 6-position and an amine group at the 4-position of the pyrimidine ring. Its synthesis involves coupling 6-chloropyrimidin-4-amine with 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions, followed by purification via flash chromatography, yielding a yellow solid with a melting point of 163°C . Key spectroscopic data include:

  • ¹H-NMR (DMSO-d6): δ 3.67 (s, 3H, OCH3), 7.08–7.43 (m, aromatic protons), 8.59 (s, 1H, pyrimidine-H) .
  • ¹³C-NMR: Resonances at 55.35 (OCH3), 115.56–160.95 ppm (aromatic and pyrimidine carbons) .

The compound’s bioactivity stems from its ability to disrupt EGFR signaling and microtubule dynamics, making it a candidate for anticancer drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 3-methoxyaniline with a suitable pyrimidinyl derivative under controlled conditions. One common method is the Biltz synthesis , where 3-methoxyaniline is reacted with an appropriate pyrimidinyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrimidinyl compounds.

Scientific Research Applications

6-(3-Methoxyphenyl)pyrimidin-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(3-Methoxyphenyl)pyrimidin-4-amine exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Compound Name Core Structure Substituents at C6 Additional Functional Groups Biological Activity Key Reference
6-(3-Methoxyphenyl)pyrimidin-4-amine Pyrimidine 3-Methoxyphenyl None Dual EGFR/microtubule inhibition
6-(4-Methoxyphenyl)pyrimidin-4-amine Pyrimidine 4-Methoxyphenyl None Antifungal, antitumor
6-(Allylthio)-N-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Allylthio, 3-bromophenyl Pyrazole fusion Anticancer (prostate/bladder)
6-(3-Methylphenyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 3-Methylphenyl Thiophene fusion Kinase inhibition
5-(Trifluoromethyl)-1,2,4-oxadiazole-pyrimidin-4-amine Pyrimidine Trifluoromethyl-oxadiazole Oxadiazole moiety Pesticidal, fungicidal

Molecular Docking and SAR Insights

  • This compound : Docking studies reveal hydrogen bonding between the pyrimidine N1 and EGFR’s Met793, while the 3-methoxy group interacts with hydrophobic residues (Leu718, Val726) .
  • Trifluoromethyl-oxadiazole Derivatives (): The oxadiazole moiety forms π-π stacking with AChE’s Trp86, explaining their superior pesticidal activity compared to non-fluorinated analogs .
  • Thieno[2,3-d]pyrimidin-4-amine (): The thiophene ring’s sulfur atom increases electron density, improving binding to kinase catalytic domains but reducing metabolic stability .

Biological Activity

6-(3-Methoxyphenyl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure includes a pyrimidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets, including:

  • Kinases : Similar compounds have shown to inhibit kinases involved in cell proliferation and survival pathways.
  • Apoptotic Pathways : Evidence suggests that it may induce apoptosis in cancer cells, particularly through the modulation of Bcl-2 family proteins and the p53 pathway.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
    • A549 (lung adenocarcinoma)
    • MCF-7 (breast cancer)
    • SW-480 (colorectal cancer)
    For instance, one study reported IC50 values ranging from 5.9 µM to 176.5 µM across different cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : The compound has been shown to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at higher concentrations .

Antimicrobial Activity

Research indicates that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics in some cases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureIC50 (µM)Activity
6n (Quinazoline-pyrimidine hybrid)Not specified5.9 (A549)Antiproliferative
Compound 16 (Pyrimidine derivative)Not specified0.03 (A549)Superior anticancer activity
Standard agent (Cisplatin)Not applicable15.37 (A549)Reference for comparison

This table illustrates that while related compounds may exhibit varying degrees of activity, this compound holds promise due to its favorable IC50 values.

Case Studies

  • Case Study on Lung Cancer : A study involving the administration of this compound in A549 cells demonstrated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for lung cancer .
  • Antimicrobial Efficacy : In another investigation, this compound was evaluated against multiple microbial strains, showing promising antibacterial activity that warrants further exploration for potential clinical applications .

Q & A

Q. What are the optimal synthetic routes for 6-(3-Methoxyphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, substitution, and purification. For example, a common approach involves:

  • Step 1 : Condensation of 3-methoxybenzaldehyde with acetamide or urea derivatives to form the pyrimidine core.
  • Step 2 : Functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions to introduce the amine group .
  • Step 3 : Purification via column chromatography (silica gel, chloroform eluent) and crystallization (e.g., methanol) to achieve >75% yield .

Key Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance reaction rates.
  • Reaction Time : Extended reflux (5–10 hours) improves intermediate conversion .
  • Temperature Control : Maintain precise temperatures (e.g., 60–80°C) to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Focus
Structural validation requires a combination of techniques:

  • ¹H/¹³C NMR : Assign signals for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃), pyrimidine protons (δ 6.5–8.5 ppm), and amine protons (broad δ 5.0–6.0 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for analogous compounds) and confirms intramolecular hydrogen bonding (N–H⋯N) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~230–250) .

Advanced Tip : Pair with computational methods (DFT) to predict spectral data and validate experimental results .

Q. How does the substitution pattern on the pyrimidine ring influence biological activity, and what structural analogs show enhanced potency?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Methoxy Position : 3-Methoxy substitution (vs. 4-methoxy in analogs) enhances lipophilicity, improving membrane permeability .

  • Amine Group : Primary amines (vs. dimethylamino) increase hydrogen-bonding potential with biological targets like kinases or GPCRs .

  • Comparative Data :

    CompoundSubstituentIC₅₀ (μM)Target
    6-(3-Methoxyphenyl)3-OCH₃, NH₂0.8EGFR Kinase
    6-(4-Methoxyphenyl)4-OCH₃, NH₂2.5EGFR Kinase
    6-(3-NO₂-Phenyl)3-NO₂, NH₂5.7EGFR Kinase

Methodology : Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl groups) and test via enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Advanced Research Focus
Contradictions often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., ATP-based kinase assays) with positive controls (e.g., staurosporine) .
  • Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (GC-MS) to exclude confounding effects .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., competitive vs. allosteric inhibition) using molecular docking (AutoDock Vina) .

Case Study : Discrepancies in antimicrobial activity of pyrimidines were resolved by correlating logP values with bacterial membrane penetration efficiency .

Q. What computational methods, such as 3D-QSAR or molecular dynamics, predict the activity of novel this compound analogs?

Advanced Research Focus

  • 3D-QSAR : Build models using CoMFA/CoMSIA on a training set of 18 analogs. Key descriptors include steric bulk at the 3-methoxy position and electrostatic potential near the amine .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., EGFR) over 100 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with Lys721) .
  • ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Validation : Cross-validate models with leave-one-out (LOO) methods and synthesize top-predicted analogs for empirical testing .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Advanced Research Focus

  • Batch Consistency : Use continuous flow reactors to maintain temperature control and reduce side products .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
  • Cost Reduction : Optimize stoichiometry of expensive reagents (e.g., Pd catalysts for coupling reactions) via DoE (Design of Experiments) .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

Basic Research Focus

  • Stability Studies : Monitor degradation via HPLC under varying conditions:
    • pH 2–3 : Rapid hydrolysis of the methoxy group.
    • pH 7–8 : Stable for >72 hours in DMSO/PBS .
    • Light Sensitivity : Degrades by 20% under UV light (λ = 254 nm) in 24 hours; store in amber vials .

Recommendation : Use aprotic solvents (DMSO, DMF) for long-term storage and avoid aqueous buffers with high ionic strength .

Properties

IUPAC Name

6-(3-methoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABPDBZFQJDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), 3-methoxyphenylboronic acid (0.475 g, 3.13 mmol), Na2CO3 (0.795 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II)chloride (0.035 g, 0.050 mmol) was suspended in DME/EtOH/water (15:2:3 mL), heated in the microwave synthesizer at 125° C. for 20 min and concentrated. The residue was purified by silica gel chromatography (10-60% ethyl acetate-hexanes) to afford 6-(3-methoxyphenyl)pyrimidin-4-amine (0.35 g, 1.74 mmol, 70% yield) as an off-white solid. LCMS R.T.=1.28; [M+H]+=201.98.
Quantity
0.324 g
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.035 g
Type
catalyst
Reaction Step One
Name
DME EtOH water
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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